![molecular formula C17H14FN3O2S2 B2984428 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide CAS No. 893972-45-7](/img/structure/B2984428.png)

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

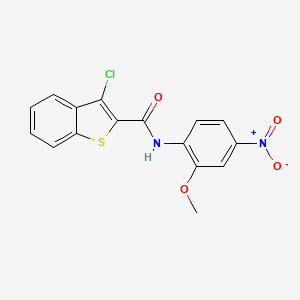

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide” is a complex organic compound. The compound is part of the imidazo[2,1-b][1,3]thiazole class of compounds, which are known for their wide range of pharmaceutical applications . These compounds are known to have anticancer, antiviral, antioxidant, immunomodulatory, and tuberculostatic properties . The less saturated 5,6-dihydro derivatives also exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole compounds is typically based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from the IR spectrum and NMR spectrum provided . The IR spectrum shows peaks at 839, 1161, 1228, 1510, 1558, 1597, 1681 (C=O), 3025, 3423 (NH) cm-1 . The NMR spectrum provides information about the chemical shifts of the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Fluorescent Probe Development for Environmental Sensing

- The design of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols is a significant area of research. Such probes, utilizing the 2,3-dihydroimidazo-[1,2-a] pyridine moiety for intramolecular charge transfer pathways, demonstrate high selectivity and sensitivity. This approach has potential applications in environmental and biological sciences for the detection of thiophenols in water samples, showcasing the utility of similar chemical structures in environmental monitoring (Wang et al., 2012).

Anticancer Activity of Structural Analogs

- Aminothiazole-paeonol derivatives have shown significant anticancer potential against various human cancer cell lines, indicating the potential for compounds with similar structural motifs to be developed as anticancer agents. The specific compound N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide demonstrated potent inhibitory activity, suggesting that similar sulfonamide compounds might possess valuable anticancer properties (Tsai et al., 2016).

Future Directions

The future directions for research on “N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide” and related compounds could involve further exploration of their pharmaceutical applications, given their wide range of biological activities . Additionally, the development of new synthetic methods for these compounds could expand the range of available derivatives .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of the imidazo[2,1-b][1,3]thiazole system , which is known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents . .

Mode of Action

It is known that the compound is derived from the reaction of (2 z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .

Biochemical Pathways

Derivatives of the imidazo[2,1-b][1,3]thiazole system are known to exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity , suggesting that they may affect a variety of biochemical pathways.

Pharmacokinetics

The formation of protonated salts of dihydroimidazo[2,1-b][1,3]thiazoles was observed from 1h nmr spectra as an overall downfield shift of proton signals, compared to base 4, and the emergence of a broadened nh group signal at >105 ppm . This suggests that the compound may have unique pharmacokinetic properties.

Result of Action

It is known that the compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Action Environment

It is known that the reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in phh for 2–4 h . This suggests that the compound’s action may be influenced by temperature and other environmental conditions.

properties

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S2/c18-14-6-1-2-7-16(14)25(22,23)20-13-5-3-4-12(10-13)15-11-21-8-9-24-17(21)19-15/h1-7,10-11,20H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQIXDLZVZMMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2984345.png)

![N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2984346.png)

![N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide](/img/structure/B2984351.png)

![Ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2984354.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2984356.png)

![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2984363.png)